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molecular formula C6H7BrClFN2 B8140065 (3-Bromo-4-fluorophenyl)hydrazine hydrochloride

(3-Bromo-4-fluorophenyl)hydrazine hydrochloride

Cat. No. B8140065
M. Wt: 241.49 g/mol
InChI Key: ATQSEAQCJZLILV-UHFFFAOYSA-N
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Patent
US09296743B2

Procedure details

A solution of sodium nitrite (4.2 g, 60 mmol) was added drop-wise to a mixture of 3-bromo-4-fluoroaniline (11.2 g, 58.9 mmol) and concentrated HCl (30 mL, 0.36 M) at 0° C. over 30 min. The resulting clear solution was stirred for 45 min, and a solution of SnCl2.2H2O (27 g, 120 mmol) in concentrated HCl (30 mL) was added drop-wise at 0° C. over 1.5 h. The mixture was stirred for 18 h at room temperature. The resulting precipitate was collected by filtration and crystallized from ethanol to provide the title compound (6.2 g, 42%) as a yellow powder: 1H NMR (300 MHz, DMSO-d6) δ 10.24 (s, 3H), 8.42 (s, 1H), 7.36-7.30 (m, 2H), 7.03-6.98 (m, 1H).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[Br:5][C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][C:12]=1[F:13])[NH2:9].O.O.[Cl:16][Sn]Cl>Cl>[ClH:16].[Br:5][C:6]1[CH:7]=[C:8]([NH:9][NH2:1])[CH:10]=[CH:11][C:12]=1[F:13] |f:0.1,3.4.5,7.8|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1F
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
27 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting clear solution was stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 18 h at room temperature
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Cl.BrC=1C=C(C=CC1F)NN
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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